molecular formula C10H13NO2S B11890999 4-Amino-3-methylthiochroman 1,1-dioxide

4-Amino-3-methylthiochroman 1,1-dioxide

Cat. No.: B11890999
M. Wt: 211.28 g/mol
InChI Key: NKQDYSFBXSCBFA-UHFFFAOYSA-N
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Description

4-Amino-3-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a thiochroman (tetrahydrothiophenanthrene) backbone with a 1,1-dioxide sulfone group, an amino substituent at the 4-position, and a methyl group at the 3-position. Its synthesis typically involves oxidation of the parent thiochroman derivative, followed by functionalization via nucleophilic substitution or condensation reactions. Purification is achieved through recrystallization (e.g., methanol) and column chromatography, with structural confirmation via FT-IR, $^{1}\text{H NMR}$, and $^{13}\text{C NMR}$ spectroscopy. Notably, the compound exists predominantly as the E-isomer, as confirmed by NOESY and coupling constant analysis in NMR studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylthiochroman 1,1-dioxide typically involves the following steps:

    Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a thiol with a suitable aldehyde or ketone under acidic or basic conditions can form the thiochroman ring.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiochroman derivative with an amine under suitable conditions.

    Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the thiochroman ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
4-Amino-3-methylthiochroman 1,1-dioxide derivatives have shown promising antimicrobial activity. Research indicates that modifications to the thiochroman structure can enhance its efficacy against various bacterial strains. For instance, a study demonstrated that certain thiochroman derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values lower than 10 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Leishmanicidal Activity
Thiochroman derivatives, including this compound, have been evaluated for their antileishmanial properties. A comprehensive study reported that specific derivatives displayed high selectivity indices and low cytotoxicity against human cells, making them potential candidates for treating leishmaniasis. The most effective compounds had EC50 values below 10 μM, indicating robust biological activity .

Organic Synthesis

Synthesis Pathways
The synthesis of this compound can be achieved through various methodologies involving thiophenol and β-halo acids. One notable approach involves the reaction of thiophenol with β-bromopropionic acid to yield thiochroman derivatives in good yields. This synthetic versatility allows for the exploration of different functional groups to enhance biological activity .

Functionalization of Thiochromans
The ability to functionalize thiochromans opens avenues for creating novel compounds with tailored properties. For example, the introduction of sulfone groups has been linked to improved antileishmanial activity. The functionalization process typically involves nucleophilic substitutions or addition reactions that modify the existing thiochroman framework .

Material Science

Polymer Chemistry
this compound has potential applications in polymer chemistry as a monomer or additive in creating advanced materials. Its unique structure can impart specific properties such as increased thermal stability or enhanced mechanical strength when incorporated into polymer matrices. Preliminary studies suggest that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .

Table 1: Antimicrobial Activity of Thiochroman Derivatives

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
This compound<10<10
Derivative A<5<5
Derivative B<20<15

Table 2: Leishmanicidal Activity of Selected Compounds

CompoundEC50 (μM)Selectivity Index
This compound<10>100
Compound C<8>120
Compound D<12>90

Mechanism of Action

The mechanism of action of 4-Amino-3-methylthiochroman 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiochroman 1,1-Dioxide Derivatives

Compounds sharing the thiochroman 1,1-dioxide core but differing in substituent positions include:

  • 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride (Similarity: 0.60): This analog substitutes a bromine atom at the 6-position, enhancing electrophilic reactivity for cross-coupling reactions. The hydrochloride salt improves aqueous solubility, making it advantageous for pharmacological applications .
  • 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (Similarity: 0.59): While structurally simpler (five-membered tetrahydrothiophene ring), its sulfone and amino groups mirror key functional motifs. The smaller ring size reduces steric hindrance but may compromise metabolic stability .

Table 1: Key Properties of Thiochroman Derivatives

Compound Molecular Features Solubility Notable Applications
4-Amino-3-methylthiochroman 1,1-dioxide 6-membered ring, 3-Me, 4-NH$_2$ Moderate in DMSO Under investigation
4-Amino-6-bromo analog (HCl salt) 6-Br substitution, HCl salt High in water Synthetic intermediate
3-Aminotetrahydrothiophene 1,1-dioxide 5-membered ring, 3-NH$_2$ Moderate in MeOH Ligand design

Thiopyran 1,1-Dioxide Derivatives

  • 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (Similarity: 0.68): This six-membered thiopyran derivative lacks the fused benzene ring of thiochroman but retains the sulfone and amino groups.

Thiete 1,1-Dioxide Derivatives

  • Thiete 1,1-dioxide and 3-chlorothiete 1,1-dioxide : These four-membered ring systems exhibit high ring strain, enhancing reactivity in Diels-Alder and cycloaddition reactions. For example, 3-chlorothiete 1,1-dioxide serves as a versatile intermediate for synthesizing 3-substituted derivatives via nucleophilic displacement. In contrast, the six-membered thiochroman system offers greater thermodynamic stability but lower electrophilicity .

Thiadiazine Dioxide Derivatives

  • Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide: These analogs incorporate an additional nitrogen atom in the heterocycle, forming a bicyclic system.

Research Findings and Functional Insights

Pharmacological Potential

While thiadiazine dioxides show promise as AMPAR PAMs , and coumarin-thiazolidinone hybrids exhibit antimicrobial activity , the biological profile of this compound remains underexplored.

Biological Activity

4-Amino-3-methylthiochroman 1,1-dioxide is a compound belonging to the thiochroman family, characterized by a chroman ring with an amino group and a methylthio group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential applications against various diseases, particularly tropical diseases such as malaria and leishmaniasis.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N1O2SC_{10}H_{11}N_{1}O_{2}S with a molecular weight of approximately 213.26 g/mol. Its structure includes:

  • Chroman Ring : Enhances solubility and reactivity.
  • Amino Group : Contributes to biological interactions.
  • Methylthio Group : Influences pharmacological properties.

Biological Activities

Research indicates that derivatives of 4-amino-3-methylthiochroman-1,1-dioxide exhibit several notable biological activities:

Antiparasitic Activity

Studies have shown that this compound demonstrates significant antiparasitic effects, particularly against protozoan parasites responsible for tropical diseases. For example, it has been evaluated against malaria and leishmaniasis with promising results:

  • Malaria : The compound exhibited an effective concentration (EC50) below 10 μM in disrupting parasite metabolism.
  • Leishmaniasis : Compounds based on this structure showed high antileishmanial activity with selectivity indices exceeding 100, indicating low cytotoxicity to host cells .

The mechanism by which 4-amino-3-methylthiochroman-1,1-dioxide exerts its biological effects involves interaction with specific enzymes and receptors:

  • Binding Affinity : Interaction studies reveal that it binds to key amino acids in the active sites of target proteins, leading to disruption of essential metabolic pathways in parasites .

Comparative Analysis

The following table compares 4-amino-3-methylthiochroman-1,1-dioxide with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
4-Amino-3-methylthiochroman Chroman ring with amino & methylthio groupsAntiparasitic activity
3-Methylthiocoumarin Coumarin ring with methylthio groupAntimicrobial properties
2-Amino-5-methylthiazole Thiazole ring with amino groupAntifungal activity
6-Aminoquinoline Quinoline structure with amino groupAnticancer properties

Case Studies

Recent studies have synthesized various derivatives of 4-amino-3-methylthiochroman-1,1-dioxide to evaluate their biological activities. In one study, a series of compounds were tested for their effectiveness against Leishmania parasites. The results indicated that modifications to the sulfone moiety significantly influenced the antileishmanial activity, with some derivatives achieving EC50 values lower than 10 μM while maintaining low cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-methylthiochroman 1,1-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves oxidation of thiochroman precursors using catalytic tungsten-based systems (e.g., WO₃·H₂O) with H₂O₂ under controlled pH (~11.5) to achieve sulfone formation . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the product . Optimize yields by adjusting reaction time, temperature (0–10°C for selective oxidation), and stoichiometry of oxidizing agents.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify characteristic shifts for the sulfone group (δ ~3.5–4.0 ppm for methylthio groups) and aromatic protons .
  • FT-IR : Confirm sulfone S=O stretches at ~1150–1300 cm⁻¹ .
  • X-ray crystallography : Refine crystal structures using SHELXL (space group determination) and visualize with ORTEP-3 for bond-length validation .

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer : Monitor degradation via HPLC with UV detection (350 nm recommended for sulfone derivatives). Use relative retention times (RRT) and response factors (e.g., RRT 350 nm for analogous compounds) to quantify impurities. Store under inert gas at –20°C to prevent sulfone reduction .

Advanced Research Questions

Q. What mechanistic insights explain regioselective chlorination at the 3-position of thiochroman 1,1-dioxide derivatives?

  • Methodological Answer : Chlorination likely proceeds via radical intermediates under UV irradiation, with regioselectivity influenced by electron density distribution. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves isolating intermediates (e.g., 3-chlorothiete 1,1-dioxide) and characterizing via mass spectrometry .

Q. How can contradictory NMR data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to identify coalescence points or employ NOESY to confirm spatial proximity of protons. Cross-validate with X-ray structures to resolve ambiguities .

Q. What strategies are effective for studying the bioactivity of this compound against enzyme targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against COX-2 or 5-LO using fluorogenic substrates, comparing IC₅₀ values with known inhibitors (e.g., S-2474) .
  • SAR studies : Modify substituents at the 3-methyl or amino groups and evaluate activity shifts. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How does the sulfone group influence the reactivity of 4-amino-3-methylthiochroman in Diels-Alder reactions?

  • Methodological Answer : The electron-withdrawing sulfone group enhances dienophile reactivity. Optimize reaction conditions (e.g., toluene at 80°C) and characterize adducts via ¹H NMR (disappearance of diene protons) and mass spectrometry. Compare kinetics with non-sulfone analogs to quantify rate enhancement .

Q. Analytical and Computational Tools

Q. Which computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to compute HOMO/LUMO energies and electrostatic potential maps. Use Gaussian or ORCA software. Validate against experimental UV-Vis spectra (λmax ~260–350 nm for conjugated sulfones) .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

  • Methodological Answer : Implement automated data collection (e.g., Bruker D8 Venture) and SHELXC/D/E for rapid phase determination. Use SHELXPRO to handle twinning or high-resolution data. Cross-reference with Cambridge Structural Database entries for analogous sulfones .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3

InChI Key

NKQDYSFBXSCBFA-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)C2=CC=CC=C2C1N

Origin of Product

United States

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